2,2'-[(2,3-dihydroxybutane-1,4-diyl)disulfanediyl]bis[N-(1,3-benzodioxol-5-yl)acetamide]
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including benzodioxole, carbamoyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the carbamoyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE stands out due to its additional sulfanyl and dihydroxybutyl groups, which confer unique chemical reactivity and biological activity. These structural differences make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H24N2O8S2 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-2,3-dihydroxybutyl]sulfanylacetamide |
InChI |
InChI=1S/C22H24N2O8S2/c25-15(7-33-9-21(27)23-13-1-3-17-19(5-13)31-11-29-17)16(26)8-34-10-22(28)24-14-2-4-18-20(6-14)32-12-30-18/h1-6,15-16,25-26H,7-12H2,(H,23,27)(H,24,28) |
InChI Key |
HDDCPASALXCSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC(C(CSCC(=O)NC3=CC4=C(C=C3)OCO4)O)O |
Origin of Product |
United States |
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